5-(Propan-2-yl)-2-propylfuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propan-2-yl)-2-propylfuran-3-carboxylic acid is a chemical compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound is notable for its unique structure, which includes both propyl and isopropyl groups attached to the furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-2-propylfuran-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of Propyl and Isopropyl Groups: The propyl and isopropyl groups can be introduced through alkylation reactions. For instance, the furan ring can be treated with propyl halides and isopropyl halides in the presence of a strong base like sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the furan ring with carbon dioxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the alkyl groups are oxidized to form various products.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or reduce any double bonds present in the structure.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halides and strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Products may include furanones or carboxylic acids with additional oxygen-containing functional groups.
Reduction: Reduced products may include alcohols or alkanes.
Substitution: Substituted products may include derivatives with various functional groups like halides, amines, or ethers.
Wissenschaftliche Forschungsanwendungen
5-(Propan-2-yl)-2-propylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Propan-2-yl)-2-propylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions, further modulating its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: Lacks the propyl and isopropyl groups, making it less hydrophobic.
5-Methylfuran-3-carboxylic acid: Contains a methyl group instead of propyl and isopropyl groups.
2,5-Dimethylfuran-3-carboxylic acid: Contains two methyl groups, differing in steric and electronic properties.
Uniqueness
5-(Propan-2-yl)-2-propylfuran-3-carboxylic acid is unique due to its specific alkyl substitutions, which influence its hydrophobicity, reactivity, and interaction with biological targets. These properties make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H16O3 |
---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
5-propan-2-yl-2-propylfuran-3-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-4-5-9-8(11(12)13)6-10(14-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
BBKWUETZRAHAOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=C(O1)C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.